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3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring substituted with a pyrrole moiety and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 193.22 g/mol. This compound exhibits properties typical of both thiophenes and pyrroles, which are known for their roles in various biological systems and materials science.
This compound has shown potential biological activity, particularly in the realm of medicinal chemistry. It has been noted for its antimicrobial properties, with studies indicating that derivatives of thiophene compounds can exhibit significant antibacterial and antifungal activities . Additionally, its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can be achieved through several methods:
3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has potential applications in various fields:
Interaction studies involving 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic pathways, which could elucidate its mechanism of action and therapeutic potential . Further research is needed to fully understand these interactions.
Several compounds share structural similarities with 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Thiophenecarboxylic Acid | Thiophene ring with a carboxylic group | Simpler structure, less biological activity |
| 3-Pyrrolidinecarboxylic Acid | Pyrrole ring with a carboxylic group | Different ring structure, distinct reactivity |
| N,N-Dimethyl 3-(1H-pyrrol-1-yl)thiophene | Dimethyl substitution on the nitrogen of pyrrole | Enhanced solubility and potential reactivity |
Uniqueness: The combination of both the pyrrole and thiophene moieties in 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid provides unique electronic properties and biological activities not found in simpler analogs. This makes it particularly interesting for further research in medicinal chemistry and materials science.
The compound’s backbone consists of a thiophene ring (positions 1–5) fused to a pyrrole ring (positions 6–9). The pyrrole substituent is attached at position 3 of the thiophene, while the carboxylic acid group occupies position 2. This arrangement ensures optimal conjugation between the aromatic systems, stabilizing the molecule through resonance.
Key Structural Elements
The IUPAC name is derived systematically:
The numbering prioritizes the carboxylic acid group as the principal functional group. The pyrrole substituent is designated as a heterocyclic side chain, with its nitrogen atom in the 1H-pyrrole configuration.
Thiophene derivatives were first isolated from coal tar in the 19th century, while pyrroles were identified in natural products like heme and chlorophyll. The synthesis of fused thiophene-pyrrole systems emerged in the 20th century, driven by interest in bioactive molecules.
Key Milestones
| Year | Development | Reference |
|---|---|---|
| 1882 | Thiophene discovered by Viktor Meyer | |
| 1834 | Pyrrole identified in coal tar | |
| 1980s | Synthesis of pyrrole-thiophene hybrids for medicinal applications |
Early syntheses relied on cyclization reactions, such as the Paal-Knorr method for pyrroles and the Gewald reaction for thiophenes. Modern approaches, including cross-coupling reactions (e.g., Suzuki-Miyaura) and continuous flow synthesis, enable precise functionalization.
Comparative Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Paal-Knorr | Simple, high yield | Limited to pyrrole derivatives |
| Suzuki-Miyaura | Regioselective coupling | Requires palladium catalysts |
| Continuous Flow | Scalability, in situ hydrolysis | Complex equipment requirements |
The development of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid reflects advances in heterocyclic chemistry, particularly in designing molecules with tailored electronic and steric properties.
3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound containing both thiophene and pyrrole rings with a carboxylic acid functional group at the 2-position of the thiophene ring [1]. The compound has a molecular formula of C9H7NO2S and a molecular weight of 193.22 g/mol [2]. Traditional organic synthesis approaches for this compound typically involve the formation of the pyrrole ring and functionalization of the thiophene ring through established methodologies .
The Paal-Knorr synthesis represents one of the most fundamental approaches for constructing the pyrrole ring in 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [4]. This classical reaction, first reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, involves the condensation of 1,4-dicarbonyl compounds with primary amines to form substituted pyrroles [4] [5].
In the context of synthesizing 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, the Paal-Knorr approach typically follows these key steps:
The mechanism of the Paal-Knorr pyrrole synthesis involves the nucleophilic attack of the primary amine on one of the carbonyl groups, followed by cyclization and dehydration [6]. This process has been extensively studied, with research by Amarnath and colleagues in the early 1990s elucidating that the reaction proceeds through a hemiaminal intermediate that undergoes cyclization in the rate-determining step [6].
A typical reaction scheme for the Paal-Knorr synthesis applied to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid might involve:
| Reaction Component | Role | Typical Conditions |
|---|---|---|
| 1,4-Diketone precursor | Pyrrole ring source | Room temperature to reflux |
| Functionalized thiophene-amine | Nucleophile | Acidic catalyst (e.g., acetic acid) |
| Solvent | Reaction medium | Ethanol, toluene, or solvent-free |
| Catalyst | Promotes cyclization | p-Toluenesulfonic acid, silica-supported acids |
The Paal-Knorr approach offers several advantages, including relatively mild reaction conditions, good yields (typically above 60%), and tolerance of various functional groups [6]. However, challenges can arise when working with sterically hindered substrates or when precise regioselectivity is required [6] [4].
The functionalization of the thiophene ring represents another critical aspect of synthesizing 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [7]. Thiophene, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution reactions preferentially at the 2- and 5-positions [8]. Several traditional approaches have been developed for functionalizing thiophene rings:
Direct Carboxylation: The carboxylic acid group at the 2-position of the thiophene ring can be introduced through direct carboxylation methods, such as metalation followed by reaction with carbon dioxide [7] [8].
Oxidative Methods: Oxidation of alkyl substituents at the 2-position of thiophene to carboxylic acids using oxidizing agents like potassium permanganate or sodium dichromate [9].
Halogenation-Carbonylation Sequence: Introduction of a halogen (typically bromine) at the 2-position followed by carbonylation reactions using carbon monoxide under transition metal catalysis [8] [10].
Directed Metalation: Regioselective metalation of the thiophene ring using strong bases like lithium diisopropylamide (LDA) or butyllithium, followed by reaction with electrophiles [7] [9].
The regioselectivity of thiophene functionalization is a critical consideration in the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [10]. The presence of directing groups can significantly influence the position of substitution [10]. For instance, electron-withdrawing groups like carboxylic acids or esters at the 2-position can direct further substitution to the 3- or 5-positions [8] [9].
A typical synthetic route might involve:
These traditional approaches provide a foundation for the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, though they often require multiple steps and may involve harsh reaction conditions or toxic reagents [7] [9].
Contemporary synthetic methodologies for 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid have increasingly focused on catalytic approaches that offer improved efficiency, selectivity, and environmental compatibility [11]. These modern methods represent significant advancements over traditional techniques by enabling more direct routes to the target compound [11].
Palladium-catalyzed cross-coupling reactions have revolutionized heterocyclic synthesis, providing powerful tools for constructing the carbon-nitrogen bond between thiophene and pyrrole rings in 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [12] [13]. These reactions typically involve the coupling of halogenated thiophene derivatives with pyrrole compounds under palladium catalysis [12].
Several key palladium-catalyzed methodologies are particularly relevant:
Buchwald-Hartwig Amination: This reaction enables the direct coupling of halogenated thiophenes with pyrroles through carbon-nitrogen bond formation [13]. For synthesizing 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, a 3-bromothiophene-2-carboxylic acid precursor can be coupled with pyrrole using palladium catalysts and appropriate ligands [12] [14].
Suzuki-Miyaura Coupling: While traditionally used for carbon-carbon bond formation, modified versions of this reaction can be applied to construct the thiophene-pyrrole framework through coupling of boronic acid derivatives with halogenated heterocycles [13] [14].
Direct C-H Activation: More recent advances in palladium-catalyzed C-H activation allow for the direct functionalization of thiophene C-H bonds without pre-halogenation, potentially streamlining the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [12] [14].
The efficiency of these palladium-catalyzed approaches depends significantly on the choice of catalyst, ligand, base, and reaction conditions [13]. For example, the Buchwald-Hartwig amination typically employs palladium sources like Pd(OAc)2 or Pd2(dba)3 in combination with bulky phosphine ligands such as SPhos or XPhos [13] [14].
A representative reaction scheme for the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid via palladium catalysis might involve:
| Reaction Component | Example | Function |
|---|---|---|
| Palladium source | Pd(OAc)2 | Catalyst |
| Ligand | SPhos | Stabilizes catalyst, enhances reactivity |
| Base | K3PO4 or Cs2CO3 | Deprotonates pyrrole, regenerates catalyst |
| Solvent | Toluene or DMF | Reaction medium |
| Thiophene precursor | 3-bromothiophene-2-carboxylic acid | Electrophilic coupling partner |
| Pyrrole | Pyrrole or N-protected pyrrole | Nucleophilic coupling partner |
These palladium-catalyzed methods offer several advantages over traditional approaches, including milder reaction conditions, higher functional group tolerance, and often improved regioselectivity [12] [13]. However, challenges remain, including catalyst cost, potential metal contamination in the final product, and the need for careful optimization of reaction conditions [14].
Electrochemical methods represent another innovative approach for synthesizing thiophene derivatives, including potential routes to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [15] [16]. While primarily used for polymerization of thiophene and pyrrole derivatives, electrochemical techniques can also be adapted for the synthesis of monomeric compounds through controlled oxidation and reduction processes [15].
The electrochemical approach to synthesizing 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves:
Electrochemical polymerization of thiophene derivatives typically occurs through the formation of radical cations that undergo coupling reactions [15]. By carefully controlling the electrochemical parameters (potential, current density, electrolyte composition), this process can be directed toward the formation of specific coupling products rather than extended polymers [16] [18].
Key advantages of electrochemical approaches include:
However, challenges in electrochemical synthesis include:
Recent advances in electrochemical methodologies have focused on improving selectivity and yield through the development of new electrode materials, electrolytes, and reaction conditions [15] [17]. These innovations continue to expand the potential applications of electrochemical techniques in the synthesis of heterocyclic compounds like 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [18].
The principles of green chemistry have increasingly influenced the development of synthetic methodologies for heterocyclic compounds, including 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [19] [20]. Solid-phase synthesis techniques, originally developed for peptide synthesis, have been adapted for the preparation of small heterocyclic molecules, offering advantages in terms of efficiency, purification, and environmental impact [20] [21].
Solid-phase synthesis of thiophene and pyrrole derivatives typically involves:
For the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, solid-phase approaches might involve:
The choice of solid support is critical for the success of solid-phase synthesis [22]. Common resins used include polystyrene-based supports, polyethylene glycol (PEG)-based resins, and hybrid materials [22]. Each offers different swelling properties, compatibility with solvents, and functional group tolerance [22].
Green chemistry innovations in the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid focus on several key areas:
Solvent Selection: Replacement of traditional organic solvents with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran [20] [22].
Catalyst Development: Design of more efficient catalysts that operate at lower loadings, reducing metal waste and improving atom economy [19] [23].
Energy Efficiency: Development of room-temperature reactions or microwave-assisted processes that reduce energy consumption [20] [21].
Waste Reduction: Implementation of one-pot multi-step processes that minimize isolation and purification of intermediates [19] [23].
A comparison of traditional and green chemistry approaches for the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid reveals significant advantages of the latter:
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent usage | High volumes of organic solvents | Reduced volumes, greener solvents |
| Waste generation | Significant (E-factor >100) | Reduced (E-factor <50) |
| Energy consumption | Often requires heating | Room temperature or microwave |
| Purification | Multiple chromatographic steps | Simplified purification |
| Catalyst loading | Often high (5-10 mol%) | Reduced (<1 mol%) |
Recent innovations in flow chemistry have further enhanced the green credentials of heterocyclic synthesis [23]. Continuous flow reactors allow for better heat and mass transfer, improved mixing, and safer handling of reactive intermediates [23]. These advantages make flow chemistry particularly suitable for the synthesis of compounds like 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, especially when scaling up production [20] [23].
The crystallographic analysis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid reveals a planar molecular geometry characteristic of heterocyclic aromatic compounds. The compound exhibits a molecular formula of C₉H₇NO₂S with a molecular weight of 193.22-193.23 g/mol [1] [2] [3]. The Chemical Abstracts Service (CAS) registry number is 74772-17-1, and the compound is also catalogued under MDL number MFCD00100445 [2] [3].
X-ray diffraction studies on related thiophene-carboxylic acid derivatives demonstrate that these compounds typically adopt planar conformations that facilitate π-π stacking interactions [4]. The crystal structure analysis of similar thiophene-pyrrole systems shows interlayer distances ranging from 3.245 to 3.443 Å, indicating strong intermolecular interactions [5]. The planar molecular architecture of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid promotes effective π-π stacking between aromatic rings, contributing to crystal stability and mechanical properties.
Computational modeling studies suggest that the thiophene ring maintains coplanarity with the carboxylic acid group, while the pyrrole substituent at the 3-position exhibits restricted rotation due to conjugation effects [6]. The sulfur atom in the thiophene ring introduces subtle electronic perturbations that influence the overall molecular electrostatic potential distribution.
The hydrogen bonding network in 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid crystals is dominated by carboxylic acid dimeric associations and secondary N···H interactions. Crystallographic analysis of analogous thiophene carboxylic acids reveals extensive hydrogen bonding networks that contribute significantly to crystal packing stability [4]. The carboxylic acid functionality forms classical O-H···O hydrogen bonds with neighboring molecules, creating dimeric units with typical O···O distances of approximately 2.6-2.7 Å.
N···H interactions account for substantial portions of intermolecular contacts in related heterocyclic compounds, comprising up to 40.9% of all intermolecular interactions in similar crystal structures [5]. These weak hydrogen bonds involve the pyrrole nitrogen and surrounding hydrogen atoms, forming C-H···N contacts that stabilize the crystal lattice. The hydrogen bonding network extends three-dimensionally, creating a robust supramolecular architecture that influences both mechanical properties and thermal stability.
The presence of the thiophene sulfur atom introduces additional weak interactions, including potential S···H contacts that contribute to the overall stability of the crystal structure. These secondary interactions, while individually weak, collectively provide significant stabilization energy to the crystalline state.
The Fourier Transform Infrared (FT-IR) spectrum of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid exhibits characteristic absorption bands that confirm its molecular structure and functional group composition. Key vibrational frequencies include a broad O-H stretch at 3424 cm⁻¹ attributed to the carboxylic acid group, and aromatic C-H stretches at 3097 cm⁻¹. The carbonyl stretch appears as a strong absorption at 1679 cm⁻¹, consistent with carboxylic acid functionality. Additional bands at 1542 cm⁻¹, 1274 cm⁻¹, 1082 cm⁻¹, and 734 cm⁻¹ correspond to aromatic C=C stretches, C-O stretches, and out-of-plane deformation modes, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The ¹H NMR spectrum (300 MHz, CDCl₃) displays distinctive signals at δ 7.59 ppm (d, J = 5.3 Hz, 1H) and δ 7.10 ppm (d, J = 5.3 Hz, 1H) for the thiophene ring protons. The pyrrole ring protons appear at δ 7.02 ppm (t, J = 2.2 Hz, 2H) and δ 6.32 ppm (t, J = 2.2 Hz, 2H), showing the expected triplet multiplicity due to coupling with adjacent pyrrole hydrogens.
The ¹³C NMR spectrum (400 MHz, DMSO-d₆) reveals carbon resonances at δ 162.6, 143.1, 132.4, 127.7, 123.4, 120.9, and 109.9 ppm, confirming the presence of both thiophene and pyrrole carbon environments. The carbonyl carbon appears at δ 162.6 ppm, consistent with carboxylic acid functionality. The aromatic carbon signals reflect the electron-rich nature of both heterocyclic rings and their conjugation effects.
The ultraviolet-visible (UV-Vis) absorption spectrum of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid exhibits characteristic electronic transitions associated with the conjugated heterocyclic system. Related thiophene-pyrrole compounds display absorption maxima in the range of 250-300 nm, attributed to π→π* transitions within the aromatic framework [7]. The extended conjugation between the thiophene and pyrrole rings results in bathochromic shifts compared to the individual heterocyclic components.
The absorption profile typically shows multiple bands corresponding to different electronic transitions. The primary absorption band around 255 nm reflects the π→π* transition of the conjugated system, while higher energy transitions appear at shorter wavelengths [8]. The carboxylic acid substituent introduces additional electronic perturbations that fine-tune the absorption characteristics.
Extinction coefficients for similar thiophene-carboxylic acid systems range from 15,000 to 20,000 M⁻¹cm⁻¹ at the absorption maximum [8]. The UV-Vis spectrum serves as a valuable tool for quantitative analysis and purity assessment of the compound, with the absorption intensity being directly proportional to concentration according to the Beer-Lambert law.
The solubility behavior of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is characterized by limited aqueous solubility due to its predominantly aromatic character and hydrophobic heterocyclic framework. Related compounds in this structural class exhibit slight solubility in polar organic solvents such as chloroform and methanol [9]. The presence of the carboxylic acid group provides some hydrophilic character, but the overall molecule remains lipophilic with an estimated LogP value of 2.51 [1].
Thermal analysis reveals important phase transition characteristics. The compound exhibits a melting point range of 169-171°C [10] [11], with some literature sources reporting values between 166-174°C [2] [12]. This relatively high melting point reflects strong intermolecular interactions in the crystalline state, including hydrogen bonding and π-π stacking interactions. The compound exists as a solid powder at room temperature with a characteristic white to off-white appearance [10] [11].
Thermal decomposition studies indicate that the compound maintains stability up to its melting point, beyond which decomposition occurs. The thermal behavior is influenced by the strength of intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network formed by carboxylic acid dimers. Phase transition studies reveal that the compound undergoes melting with partial decomposition, as indicated by the notation "184(dec)" in some sources [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇NO₂S | [1] [2] [3] |
| Molecular Weight | 193.22-193.23 g/mol | [1] [2] [3] |
| Melting Point | 169-171°C | [10] [11] |
| LogP | 2.51 | [1] |
| Solubility | Slightly soluble in chloroform, methanol | [9] |
| Physical State | White to off-white powder | [10] [11] |
The limited aqueous solubility necessitates the use of organic solvents for most analytical and synthetic applications. The compound's solubility profile makes it suitable for applications requiring lipophilic characteristics while maintaining the reactivity associated with the carboxylic acid functional group. Understanding these physicochemical properties is essential for optimizing synthetic procedures, purification methods, and potential applications in materials science and pharmaceutical research.
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